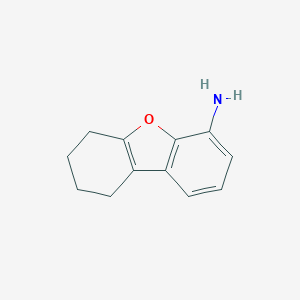

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Description

Properties

IUPAC Name |

6,7,8,9-tetrahydrodibenzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6H,1-2,4,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRHKNJJKUUMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390225 | |

| Record name | 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174187-07-6 | |

| Record name | 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. The document details a rational, multi-step synthetic pathway, commencing from readily available starting materials. Each synthetic step is accompanied by a thorough explanation of the underlying reaction mechanism, causality for procedural choices, and detailed experimental protocols. Furthermore, this guide outlines the analytical techniques and expected spectroscopic data for the characterization of the target molecule and its key intermediates, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Rationale

This compound represents a scaffold of significant interest within the realm of medicinal chemistry. The fusion of a dibenzofuran core with a saturated cyclohexane ring and an amino functionality at a strategic position offers a unique three-dimensional architecture that can be exploited for interactions with various biological targets. The development of a robust and scalable synthetic route is paramount for enabling further investigation into its pharmacological properties.

This guide delineates a logical and efficient three-step synthetic sequence to access the target molecule. The overall strategy is as follows:

-

Construction of the Core Scaffold: Synthesis of the 6,7,8,9-tetrahydrodibenzofuran backbone.

-

Regioselective Functionalization: Introduction of a nitro group at the C4 position of the aromatic ring through electrophilic aromatic substitution.

-

Amine Formation: Reduction of the nitro intermediate to the desired this compound.

This approach was designed to utilize well-established and reliable chemical transformations, allowing for straightforward execution and purification.

Logical Flow of the Synthetic Strategy

Caption: A high-level overview of the three-step synthetic pathway.

Synthesis of the 6,7,8,9-Tetrahydrodibenzofuran Core

The foundational step in this synthesis is the construction of the 6,7,8,9-tetrahydrodibenzofuran scaffold. While several methods exist for the synthesis of dibenzofurans, a practical approach for this specific partially saturated system involves the acid-catalyzed cyclization and dehydration of a suitable precursor.

Mechanistic Insight and Rationale

The chosen method involves the reaction of 2-chlorophenol with cyclohexanone to form an intermediate ether, followed by an intramolecular cyclization. This approach is advantageous due to the commercial availability and low cost of the starting materials. The reaction proceeds via an initial nucleophilic substitution to form 2-(cyclohex-1-en-1-yloxy)phenol, which then undergoes an acid-catalyzed intramolecular electrophilic attack on the phenol ring, followed by dehydration to yield the aromatic furan ring.

Detailed Experimental Protocol

Materials:

-

2-Chlorophenol

-

Cyclohexanone

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

Synthesis of 2-(Cyclohex-1-en-1-yloxy)phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorophenol (1.0 eq), cyclohexanone (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in DMF. Heat the mixture to 120 °C and stir for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Palladium-Catalyzed Intramolecular Cyclization: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-(cyclohex-1-en-1-yloxy)phenol intermediate (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium tert-butoxide (1.5 eq). Add anhydrous toluene and heat the mixture to 110 °C for 8 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 6,7,8,9-tetrahydrodibenzofuran is purified by column chromatography.

Regioselective Nitration of 6,7,8,9-Tetrahydrodibenzofuran

The introduction of the amino group at the C4 position is achieved via a two-step process: nitration followed by reduction. The directing effects of the fused ring system favor electrophilic substitution at the C4 and C6 positions. Careful control of the reaction conditions is necessary to achieve regioselectivity.

Mechanistic Considerations

The nitration of 6,7,8,9-tetrahydrodibenzofuran is an electrophilic aromatic substitution reaction. The oxygen atom of the furan ring is an activating group and directs electrophiles to the ortho and para positions (C4 and C6). The choice of a mild nitrating agent is crucial to prevent over-nitration and side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent for this transformation.

Detailed Experimental Protocol

Materials:

-

6,7,8,9-Tetrahydrodibenzofuran

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 6,7,8,9-tetrahydrodibenzofuran (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-nitro-6,7,8,9-tetrahydrodibenzofuran, which can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group to Form the Target Amine

The final step in the synthesis is the reduction of the nitro group to the primary amine. Several methods are available for this transformation; a common and reliable method is the use of tin(II) chloride in the presence of hydrochloric acid.[1][2] This method is generally high-yielding and tolerates a variety of functional groups.

Rationale for the Choice of Reducing Agent

Tin(II) chloride is an effective reducing agent for aromatic nitro compounds.[1] The reaction proceeds in an acidic medium, and the workup is straightforward.[2] Catalytic hydrogenation is an alternative, but can sometimes lead to the reduction of the aromatic ring under harsh conditions.[3]

Detailed Experimental Protocol

Materials:

-

4-Nitro-6,7,8,9-tetrahydrodibenzofuran

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, suspend 4-nitro-6,7,8,9-tetrahydrodibenzofuran (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (4.0-5.0 eq).[2]

-

Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until a basic pH is achieved. A precipitate of tin salts will form.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel to afford the final product.

Characterization of this compound

Thorough characterization of the final product and its intermediates is essential to confirm their identity and purity. The following analytical techniques are recommended:

| Technique | 6,7,8,9-Tetrahydrodibenzofuran | 4-Nitro-6,7,8,9-tetrahydrodibenzofuran | This compound |

| ¹H NMR | Aromatic protons (δ 7.0-7.8 ppm), Aliphatic protons (δ 1.7-2.8 ppm) | Aromatic protons shifted downfield due to the nitro group, Aliphatic protons | Aromatic protons shifted upfield compared to the nitro compound, NH₂ protons (broad singlet, δ 3.5-4.5 ppm), Aliphatic protons |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Aliphatic carbons (δ 20-30 ppm) | Aromatic carbons, C-NO₂ carbon deshielded, Aliphatic carbons | Aromatic carbons, C-NH₂ carbon shielded, Aliphatic carbons |

| IR (cm⁻¹) | C-O-C stretch (~1250), Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2950) | Strong N-O stretches (~1530 and ~1350), C-O-C stretch, Aromatic and Aliphatic C-H stretches | N-H stretches (two bands, ~3350 and ~3450), N-H bend (~1620), C-O-C stretch, Aromatic and Aliphatic C-H stretches |

| MS (m/z) | Molecular ion peak (M⁺) | Molecular ion peak (M⁺) | Molecular ion peak (M⁺) |

Workflow for Spectroscopic Analysis

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Introduction

The dibenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its rigid, planar structure and potential for diverse functionalization make it a compelling starting point in medicinal chemistry and materials science. Derivatives of the broader benzofuran class have demonstrated a wide spectrum of therapeutic potential, including significant anticancer and antimicrobial activities.[2][3]

This technical guide focuses on a specific derivative, 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine (CAS: 174187-07-6) . A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement in any research and development pipeline, particularly in drug discovery. These fundamental parameters govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

This document provides a detailed examination of the known and predicted physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a compilation of essential data but also the scientific rationale behind its importance and validated protocols for its experimental determination.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step upon which all subsequent data rests. The following identifiers and structural details define the subject of this guide.

-

IUPAC Name: 6,7,8,9-Tetrahydrodibenzofuran-4-amine

-

Structure: (Image generated for illustrative purposes)

| Identifier | Value | Source(s) |

| CAS Number | 174187-07-6 | [4][5] |

| Molecular Formula | C₁₂H₁₃NO | [4][5] |

| Molecular Weight | 187.24 g/mol | [5] |

| Exact Mass | 187.099714 g/mol | [4] |

| InChIKey | WVRHKNJJKUUMBS-UHFFFAOYSA-N | [4] |

| Common Synonyms | 6,7,8,9-tetrahydrodibenzofuran-4-amine; 7-Amino-2,3-tetramethylenebenzofurane | [4] |

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical parameters for this compound. Each property is subsequently discussed with respect to its significance in a research and drug development context.

| Property | Value | Unit | Significance | Source |

| XLogP3 (cLogP) | 3.475 | - | Lipophilicity, Membrane Permeability | [4] |

| Boiling Point | 355.9 (at 760 mmHg) | °C | Purity, Distillation Conditions | [4] |

| Density | 1.204 | g/cm³ | Formulation, Physical State | [4] |

| Polar Surface Area (PSA) | 39.16 | Ų | Membrane Permeability, BBB Penetration | [4] |

| Refractive Index | 1.66 | - | Purity, Identification | [4] |

| Flash Point | 169 | °C | Safety, Handling | [4] |

| Vapor Pressure | 3.03 x 10⁻⁵ (at 25°C) | mmHg | Volatility, Handling | [4] |

| Melting Point | Not Reported | °C | Purity, Solid-State Characterization | - |

| pKa | Not Reported | - | Solubility, Ionization State, Formulation | - |

| Aqueous Solubility | Not Reported | mg/mL | Bioavailability, Formulation | - |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity or "greasiness." It directly influences a molecule's ability to cross biological membranes, its binding affinity to plasma proteins, and its overall ADME profile. The calculated LogP (XLogP3) for this compound is 3.475 .[4]

-

Expert Insight: A LogP value in this range (typically >3) suggests high lipophilicity. This often correlates with good membrane permeability but can also lead to challenges such as poor aqueous solubility, increased metabolic clearance, and potential for off-target binding. For oral drug candidates, a LogP between 1 and 3 is often considered a "sweet spot," making the value of 3.475 a flag for potential development hurdles that must be experimentally verified.

Acidity/Basicity (pKa)

The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. The structure of this compound contains a primary aromatic amine, which is a basic functional group. While no experimental pKa value is available in the cited literature, the amine group is expected to have a pKa in the range of 4-5, typical for anilines.

-

Expert Insight: The pKa is arguably one of the most important physicochemical parameters. It governs solubility, as the ionized (salt) form is typically much more water-soluble than the neutral free base. It also dictates the site of absorption in the gastrointestinal tract and is fundamental for developing parenteral formulations. The basicity of the amine allows for the formation of hydrochloride or other salts to improve solubility and handling.[6]

Aqueous Solubility

Direct experimental data for the aqueous solubility of this compound is not available. However, based on the high LogP value of 3.475, the aqueous solubility of the free base is predicted to be low.

-

Expert Insight: Poor solubility is a leading cause of failure for drug candidates. It limits oral bioavailability and makes intravenous formulation challenging. Experimental determination is essential. Strategies to overcome poor solubility for a basic compound like this include salt formation (e.g., creating the hydrochloride salt) or formulation with co-solvents and excipients.

Analytical & Spectroscopic Characterization Workflow

Structural confirmation and purity assessment are cornerstones of chemical research. A multi-technique approach is required for unambiguous characterization.

Caption: Standard workflow for the analytical characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the dibenzofuran core, with chemical shifts influenced by the amine and ether functionalities. The tetrahydrofuran ring will exhibit aliphatic protons, likely as complex multiplets due to spin-spin coupling. The -NH₂ protons will appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show the requisite 12 signals corresponding to the unique carbon atoms in the molecule. Chemical shift prediction tools can provide an estimated spectrum to aid in assignment.

Mass Spectrometry (MS)

MS provides information about the mass, and thus the elemental composition, of the molecule.

-

Low-Resolution MS: Techniques like GC-MS or LC-MS would show a parent ion peak confirming the molecular weight of 187.24 Da.

-

High-Resolution MS (HRMS): This is the gold standard for confirming the molecular formula. The experimentally determined exact mass (e.g., 187.0997) would be compared to the theoretical exact mass of C₁₂H₁₃NO (187.099714) to within a few parts per million (ppm), providing high confidence in the elemental composition.[4] This technique is standard for analyzing dibenzofuran derivatives.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected vibrational frequencies include:

-

~3400-3300 cm⁻¹: N-H stretching (doublet for primary amine).

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C bending.

-

~1250-1050 cm⁻¹: Aryl-O-C (ether) stretching.

Foundational Experimental Protocols

The following protocols describe standard, self-validating methods for determining the key physicochemical properties for which experimental data is currently lacking.

Protocol 4.1: Determination of pKa by Potentiometric Titration

This method measures the change in pH of a solution upon the addition of a titrant, allowing for the determination of the pKa.

1. Preparation & Calibration: a. Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). b. Prepare a stock solution of the compound (e.g., 10 mM) in a suitable co-solvent system if insolubility is an issue (e.g., 50:50 Methanol:Water). Record the exact concentration. c. Prepare a standardized titrant solution of 0.1 M HCl.

2. Titration: a. Pipette a known volume (e.g., 20 mL) of the compound's stock solution into a beaker with a magnetic stir bar. b. Place the calibrated pH electrode and a temperature probe into the solution. c. Add the HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette or auto-titrator. d. Record the pH value after each addition, ensuring the reading has stabilized. e. Continue the titration well past the equivalence point (the point of fastest pH change).

3. Data Analysis: a. Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. b. Determine the equivalence point volume (Veq). c. The pKa is the pH value at the half-equivalence point (Veq / 2). For higher accuracy, use the first derivative plot (ΔpH/ΔV vs. V) to precisely locate the equivalence point.

Protocol 4.2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a baseline for assessing the purity of a synthesized batch.

1. System & Reagents: a. HPLC System: A standard system with a UV detector, pump, autosampler, and column oven. b. Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. d. Mobile Phase B: 0.1% TFA in Acetonitrile. e. Sample Preparation: Dissolve the compound in a suitable solvent (e.g., Acetonitrile) to a concentration of ~1 mg/mL.

2. Chromatographic Method: a. Flow Rate: 1.0 mL/min. b. Column Temperature: 30 °C. c. Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan). d. Injection Volume: 10 µL. e. Gradient Program:

- 0-2 min: 10% B

- 2-17 min: 10% to 90% B

- 17-19 min: 90% B

- 19-20 min: 90% to 10% B

- 20-25 min: 10% B (re-equilibration)

3. Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. A purity level of >95% is typically required for biological screening.

Stability and Storage Recommendations

The chemical structure offers clues to its potential stability. Aromatic amines can be susceptible to oxidation, which may lead to discoloration and the formation of impurities over time.

-

Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). It should be kept in a cool, dry, and dark environment, such as a desiccator or freezer, to minimize degradation from light, moisture, and heat.

Conclusion

This compound is a molecule of interest due to its dibenzofuran core, a scaffold known for diverse biological activity. This guide has consolidated its known physicochemical properties, highlighting a profile of high lipophilicity (LogP ~3.48) and a basic nature. Crucially, it also identifies key data gaps—namely experimental values for pKa, melting point, and aqueous solubility—that are essential for any substantive research or development effort. The provided analytical workflow and experimental protocols offer a validated roadmap for researchers to fully characterize this compound, enabling its confident application in future scientific investigations.

References

-

Supporting Information Experimental and Computational Studies of the Diastereoselective Natural Based Meldrum Spiro Dibenzofuran. MDPI.[Link]

-

Chem 117 Reference Spectra Spring 2011. California State University, Sacramento.[Link]

-

6,7,8,9-TETRAHYDRO-DIBENZOFURAN-2-YLAMINE [38084-44-5]. Chemsigma.[Link]

-

Dibenzofuran. PubChem, National Institutes of Health.[Link]

-

4,5,6,7-Tetrahydro-1-benzofuran. PubChem, National Institutes of Health.[Link]

-

Analytical Procedures for the Determination of Polychlorinated-P-Dioxins, Polychlorinated Dibenzofurans, and Hexachlorobenzene in Pentachlorophenol. PubMed, National Institutes of Health.[Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.[Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

-

A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry.[Link]

-

dibenzofuran-2-yl-amine. ChemSynthesis.[Link]

-

Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub.[Link]

-

4,5,6,7-Tetrahydro-1-benzofuran-7-amine. PubChem, National Institutes of Health.[Link]

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.[Link]

-

pKa Data Compiled by R. Williams. University of Wisconsin-Madison.[Link]

-

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. PubChem, National Institutes of Health.[Link]

-

1,2,3,4,6,7,8-Heptachlorodibenzofuran. PubChem, National Institutes of Health.[Link]

-

Radical Scavenging Activity: DFT and Multilinear Regression Studies of Benzofuran-1,3-thiazolidin-4-one Derivatives. ResearchGate.[Link]

-

1,2,3,4,6,7,8-Heptachlorodibenzofuran. NIST WebBook.[Link]

Sources

- 1. One moment, please... [biointerfaceresearch.com]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. 6,7,8,9-Tetrahydro-dibenzofuran-4-ylaminehydrochloride | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 7. Analytical procedures for the determination of polychlorinated-p-dioxins, polychlorinated dibenzofurans, and hexachlorobenzene in pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Research of 6,7,8,9-Tetrahydrodibenzofuran-4-amine (CAS 174187-07-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This guide focuses on the research blueprint for a specific derivative, 6,7,8,9-tetrahydrodibenzofuran-4-amine (CAS 174187-07-6), a molecule with untapped potential in medicinal chemistry. While direct research on this compound is limited, its structural features—a dibenzofuran core, a partially saturated carbocyclic ring, and a primary amine substituent—suggest a rich pharmacological landscape for exploration. This document serves as a comprehensive manual for initiating a basic research program to elucidate the bioactivity, mechanism of action, and therapeutic potential of this compound. By leveraging established knowledge of related benzofuran and dibenzofuran derivatives, we provide a logical framework for hypothesis-driven investigation, complete with detailed experimental protocols and data interpretation strategies.

Introduction: The Dibenzofuran Core and Its Therapeutic Promise

Dibenzofurans are a class of aromatic organic compounds with a tricyclic ring system composed of two benzene rings fused to a central furan ring. This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological properties exhibited by its derivatives.[1][2][3][4] Natural and synthetic dibenzofurans have demonstrated a range of biological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective activities.[2][3][4] The planarity of the aromatic system and the potential for substitution at various positions allow for the fine-tuning of biological targets and pharmacokinetic properties.

The subject of this guide, 6,7,8,9-tetrahydrodibenzofuran-4-amine, possesses a unique combination of a dibenzofuran core with a saturated cyclohexane ring and a crucial amino functional group. This structural amalgamation suggests several avenues for biological investigation, drawing parallels with known bioactive molecules.

Physicochemical Properties of 6,7,8,9-Tetrahydrodibenzofuran-4-amine

A foundational understanding of a compound's physicochemical properties is essential for designing relevant biological assays and interpreting results.

| Property | Value | Reference |

| CAS Number | 174187-07-6 | |

| Molecular Formula | C₁₂H₁₃NO | |

| Molecular Weight | 187.24 g/mol | |

| Appearance | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol | |

| LogP | 2.9 (Predicted) |

Hypothesized Biological Activities and Supporting Rationale

Based on the extensive literature on substituted dibenzofuran and benzofuran analogs, we can formulate several primary hypotheses for the biological activity of 6,7,8,9-tetrahydrodibenzofuran-4-amine.

Anticancer Activity

-

Rationale: Numerous dibenzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines.[1][2] The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. The presence of the amine group could facilitate interactions with biological targets such as kinases or DNA.

-

Proposed Research Workflow:

Figure 1: Workflow for investigating anticancer activity.

Antimicrobial and Antifungal Activity

-

Rationale: The benzofuran nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[5][6] The amine substituent can enhance antimicrobial efficacy by interacting with microbial cell membranes or inhibiting essential enzymes.

-

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a stock solution of 6,7,8,9-tetrahydrodibenzofuran-4-amine in DMSO.

-

Perform serial two-fold dilutions in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate at the optimal temperature for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Following the MIC determination, subculture aliquots from wells showing no growth onto agar plates.

-

Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable colonies.

-

-

Neuropharmacological Activity

-

Rationale: The tetrahydrodibenzofuran scaffold shares structural similarities with certain psychoactive compounds and neurological drugs. For instance, analogs of 3,4-(methylenedioxy)amphetamine (MDA) containing a benzofuran ring have been synthesized and evaluated for their interaction with serotonin and catecholamine uptake carriers.[7] The amine group is a common pharmacophore in many centrally acting agents.

-

Proposed Investigatory Pathway:

Figure 2: Pathway for exploring neuropharmacological activity.

Synthesis and Derivatization Strategies

The availability of 6,7,8,9-tetrahydrodibenzofuran-4-amine is a prerequisite for extensive biological evaluation. While commercially available in small quantities, a scalable synthetic route is crucial for further development. The synthesis of related dibenzofuran derivatives often involves strategies such as Pschorr cyclization or palladium-catalyzed cross-coupling reactions.[1]

Furthermore, the primary amine at the 4-position serves as an excellent handle for synthetic modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Proposed Derivatization Reactions:

-

Acylation: Reaction with various acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to introduce alkyl groups.

Conclusion and Future Directions

6,7,8,9-Tetrahydrodibenzofuran-4-amine represents a promising yet underexplored chemical entity. Based on the well-documented biological activities of the broader dibenzofuran and benzofuran families, a systematic investigation into its anticancer, antimicrobial, and neuropharmacological properties is highly warranted. The experimental frameworks outlined in this guide provide a clear and logical path for researchers to unlock the therapeutic potential of this compound. Future research should focus on lead optimization through medicinal chemistry efforts, guided by the initial biological screening results, to develop novel and potent therapeutic agents.

References

-

A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Molecules, 29(14), 3334. [Link]

-

Benzofuran and its derivatives are the major group amongst the natural collection of biologically active heterocyclic compounds. (2020). Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

-

Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. (2019). RSC Advances, 9(49), 28591-28614. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Chinese Medicine, 14, 33. [Link]

-

Some recent approaches to the synthesis of 2-substituted benzofurans. (2009). Current Organic Chemistry, 13(13), 1338-1361. [Link]

-

Substituted polychlorinated dibenzofuran receptor binding affinities and aryl hydrocarbon hydroxylase induction potencies--a QSAR analysis. (1987). Toxicology, 44(2), 209-221. [Link]

-

Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. (2001). Bioorganic & Medicinal Chemistry Letters, 11(13), 1729-1732. [Link]

-

Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. (1993). Journal of Medicinal Chemistry, 36(22), 3472-3480. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2026). International Journal of Biology, Pharmacy and Allied Sciences, 15(2). [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(11), 2537. [Link]

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). Pharmaceuticals, 14(11), 1144. [Link]

-

An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

-

Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. (1997). Journal of Medicinal Chemistry, 40(15), 2424-2429. [Link]

-

Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives. (2017). Bioorganic & Medicinal Chemistry Letters, 27(10), 2201-2206. [Link]

-

Cs2CO3-promoted one-pot synthesis of novel tetrahydrobenzofuran-4(2H)-ones: In vitro antimicrobial, antimalarial activity and in silico docking study. (2024). Results in Chemistry, 7, 101304. [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2024). Turkish Journal of Chemistry, 48(2), 346-361. [Link]

-

Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (2022). Molecules, 27(21), 7486. [Link]

-

Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. (2024). Bioorganic & Medicinal Chemistry Letters, 114, 130003. [Link]

-

4,5,6,7-Tetrahydro-1-benzofuran-7-amine. (n.d.). PubChem. [Link]

-

Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (2020). Scientific Reports, 10(1), 1888. [Link]

-

The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. (2024). Organic & Biomolecular Chemistry. [Link]

-

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. (n.d.). PubChem. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. actascientific.com [actascientific.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Novel Tetrahydro-dibenzofuran Amines

Foreword: The Imperative for Innovation in Neuromodulatory Compound Discovery

The confluence of medicinal chemistry and neuropharmacology is a frontier of perpetual discovery, driven by the need for more selective and effective therapeutic agents. Within this landscape, the tetrahydro-dibenzofuran scaffold has emerged as a privileged structure, offering a unique three-dimensional architecture for the design of novel psychoactive compounds.[1][2] This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and characterization of novel tetrahydro-dibenzofuran amines, a class of molecules with significant potential to interact with key neurological targets, such as serotonin receptors.[3][4][5] Our focus is not merely on the procedural aspects, but on the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon the methodologies presented herein.

The Strategic Importance of the Tetrahydro-dibenzofuran Scaffold

The dibenzofuran core is a well-established motif in a variety of biologically active natural products and synthetic compounds.[6] The partial saturation of one of the aromatic rings to form the tetrahydro-dibenzofuran scaffold introduces a crucial element of conformational complexity. This non-planar structure allows for more specific and potentially higher-affinity interactions with the intricate topographies of receptor binding pockets, a desirable trait in modern drug design. The introduction of an amine functional group, a common pharmacophore in centrally active agents, further expands the potential for potent and selective pharmacological activity.[7][8] The exploration of novel amine derivatives of this scaffold is therefore a promising avenue for the development of new chemical probes and potential therapeutics for a range of neurological disorders.

Synthetic Pathways to Novel Tetrahydro-dibenzofuran Amines

The synthesis of a novel tetrahydro-dibenzofuran amine can be logically approached in a multi-step sequence, beginning with the construction of the core scaffold, followed by functionalization with the desired amine moiety. A robust and versatile strategy is the reductive amination of a tetrahydro-dibenzofuranone precursor. This approach is often favored due to its high functional group tolerance and the relative accessibility of the ketone starting material.[9][10]

Synthesis of the Tetrahydro-dibenzofuranone Intermediate

A common route to the tetrahydro-dibenzofuranone core involves the reaction of a suitably substituted phenol with a cyclic ketone. For the purposes of this guide, we will focus on the synthesis of 1,2,3,4-tetrahydrodibenzo[b,d]furan-1-one.

Introduction of the Amine Moiety via Reductive Amination

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds.[11][12] The reaction proceeds through the in-situ formation of an imine or enamine from a ketone and an amine, which is then reduced to the corresponding amine. The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial to prevent the reduction of the starting ketone before imine formation.[13]

Caption: Workflow for the synthesis of tetrahydro-dibenzofuran amines via reductive amination.

Experimental Protocols

General Considerations

All reactions should be performed in well-ventilated fume hoods. Reagents and solvents should be of appropriate purity for synthetic chemistry. Anhydrous conditions should be maintained where specified.

Protocol: Synthesis of a Novel Tetrahydro-dibenzofuran Amine

Step 1: Synthesis of 1,2,3,4-Tetrahydrodibenzo[b,d]furan-1-one

This protocol is adapted from established methods for the synthesis of similar scaffolds.

-

To a solution of dibenzofuran-1-ol (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Add cyclohexanone (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the tetrahydro-dibenzofuranone.

Step 2: Reductive Amination to form N-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan-1-amine

-

Dissolve the 1,2,3,4-tetrahydrodibenzo[b,d]furan-1-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).

-

Add methylamine (as a solution in THF or as a salt, 1.2 eq).

-

Add acetic acid (1.1 eq) to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Isolation and Purification

The purification of the newly synthesized amine is critical to obtaining a compound of sufficient purity for analytical characterization and biological testing. Column chromatography is the method of choice for this purification.[14] Given the basic nature of the target compound, standard silica gel can lead to peak tailing and potential degradation. The use of an amine-functionalized silica gel or the addition of a small amount of a competing amine (e.g., triethylamine) to the eluent can significantly improve the separation.[15][16]

Caption: A typical workflow for the purification of a novel amine by column chromatography.

Protocol: Column Chromatography Purification

-

Prepare a column with either amine-functionalized silica gel or standard silica gel slurried in the initial eluent containing 1-2% triethylamine.[17]

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified tetrahydro-dibenzofuran amine.

Structural Characterization and Validation

The unambiguous determination of the structure of the newly synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed for this purpose.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[20][21][22]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the dibenzofuran core, the aliphatic protons of the tetrahydro ring, and the N-methyl group. The chemical shifts, integration, and coupling patterns are used to assign each proton to its position in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the overall carbon skeleton.

Table 1: Expected NMR Data for N-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan-1-amine

| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |

| Aromatic CHs | 7.0 - 8.0 | 110 - 160 |

| Aliphatic CH₂s | 1.5 - 3.0 | 20 - 40 |

| CH-N | 3.5 - 4.0 | 50 - 60 |

| N-CH₃ | 2.3 - 2.6 | 30 - 40 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[23][24][25][26]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula.

-

Electron Ionization (EI) or Electrospray Ionization (ESI): These ionization methods will generate a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the mass of the synthesized compound. The fragmentation pattern can also provide structural information.

Pharmacological Context and Future Directions

The novel tetrahydro-dibenzofuran amines synthesized through these methods are of significant interest for their potential to modulate the activity of central nervous system receptors, particularly serotonin receptors.[27][28] The 5-HT receptor family is implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis.[4][29] The unique structural features of these novel amines may lead to unique selectivity and functional profiles at these receptors, potentially offering advantages over existing neuromodulatory agents.[3] Future work should focus on the in-vitro pharmacological profiling of these compounds to determine their binding affinities and functional activities at a panel of relevant CNS targets.

References

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. Available at: [Link]

-

Pharmacological profiling of novel psychoactive substances. Request PDF - ResearchGate. Available at: [Link]

-

Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available at: [Link]

-

Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Novel Psychoactive Substances. Encyclopedia.pub. Available at: [Link]

-

New psychoactive substances: Pharmacology and impact on human health. ResearchGate. Available at: [Link]

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. Available at: [Link]

-

Mass spectrum of purified dibenzofuran metabolite I. Diagnostic signals... ResearchGate. Available at: [Link]

-

Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. PMC. Available at: [Link]

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. OUCI. Available at: [Link]

-

Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. NIH. Available at: [Link]

-

Serotonin receptor agonist. Grokipedia. Available at: [Link]

-

Dibenzofuran. NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]

-

One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. NIH. Available at: [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

-

Strategies for the diversified synthesis of 2-aminobenzofurans. ResearchGate. Available at: [Link]

- Myers Chem 115.

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination - Common Conditions. Available at: [Link]

-

Isolation And Purification Of Substance By Column Chromatography. Request PDF. Available at: [Link]

-

Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

-

Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

-

Use of Polymer-Supported Dialkylphosphinobiphenyl Ligands for Palladium-Catalyzed Amination and Suzuki-Reaktions. Organic Chemistry Portal. Available at: [Link]

-

Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. Available at: [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

-

When should amine-bonded columns be used for purification?. Biotage. Available at: [Link]

-

09.10 Reductive Amination. YouTube. Available at: [Link]

-

Reductive Amination. YouTube. Available at: [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

-

Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC - NIH. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

(PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. ResearchGate. Available at: [Link]

-

Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. PubMed. Available at: [Link]

-

Determination of carbofuran by on-line immunoaffinity chromatography with coupled-column liquid chromatography/mass spectrometry. PubMed. Available at: [Link]

-

C(Ar)-H···O hydrogen bonds in substituted isobenzofuranone derivatives: geometric, topological, and NMR characterization. PubMed. Available at: [Link]

-

Synthesis of 2-(4-Hydroxyphenyl)

-Amyloid Aggregation Inhibitor. Korea Science. Available at: [Link]

Sources

- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. biotage.com [biotage.com]

- 16. biotage.com [biotage.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. dea.gov [dea.gov]

- 19. researchgate.net [researchgate.net]

- 20. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 22. C(Ar)-H···O hydrogen bonds in substituted isobenzofuranone derivatives: geometric, topological, and NMR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dibenzofuran [webbook.nist.gov]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Biological Screening of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Preamble: The Rationale for a Structured Inquiry

The dibenzofuran scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine (CAS: 174187-07-6), represents an under-explored analogue within this chemical class.[3][4] Its unique combination of a partially saturated carbocyclic ring and a primary amine substituent presents a novel chemical space ripe for pharmacological investigation.

This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, logic-driven screening cascade designed to efficiently generate a foundational biological profile of this compound. Our objective is not merely to test, but to build a coherent narrative of the compound's cellular effects, guiding future, more focused research. We will proceed through a tiered system, beginning with broad cytotoxicity profiling before advancing to hypothesis-driven assays targeting specific, high-probability activities suggested by the compound's structural lineage.

The workflow is designed as a self-validating system. Each stage provides critical data that informs the next, ensuring that resources are directed toward the most promising avenues of investigation. This approach, rooted in the principles of efficient drug discovery, aims to rapidly identify and characterize the therapeutic potential, or lack thereof, of this compound.[5]

Figure 1: A proposed hierarchical workflow for the initial biological screening of this compound.

Part 1: Foundational Profiling — The Cytotoxicity Mandate

Expertise & Rationale

Before exploring any specific therapeutic activity, we must first understand the compound's fundamental effect on cell viability. A cytotoxicity assay is the cornerstone of any initial screening campaign for two primary reasons.[6][7] First, it establishes a baseline toxicity profile, identifying the concentration range at which the compound can be studied without inducing non-specific cell death, a critical parameter for all subsequent cell-based assays.[8] Second, for a compound class known for anticancer properties, selective cytotoxicity against rapidly dividing cancer cells is itself a primary therapeutic endpoint.[9] Therefore, this initial screen serves as both a safety assessment and a direct hunt for a "hit."

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust, colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[10] Its reliability and high-throughput adaptability make it an ideal choice for a foundational screen.

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Line Selection & Culture:

- General Toxicity: Utilize a non-cancerous, immortalized cell line such as human embryonic kidney cells (HEK293) or mouse fibroblasts (NIH/3T3).

- Anticancer Screening Panel: Employ a representative panel of human cancer cell lines from diverse tissue origins, for example:

- MCF-7: Breast adenocarcinoma (estrogen-receptor positive)

- A549: Lung carcinoma

- HCT116: Colorectal carcinoma

- Maintain all cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

2. Assay Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.

- Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

- Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

- Controls (Self-Validation):

- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at similar concentrations).

- Untreated Control: Cells in medium only.

- Blank: Medium only (no cells).

- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

- MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

- Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Interpretation

The results should be summarized to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.

| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| HEK293 | [Insert Value] | [Insert Value] |

| MCF-7 | [Insert Value] | [Insert Value] |

| A549 | [Insert Value] | [Insert Value] |

| HCT116 | [Insert Value] | [Insert Value] |

Interpretation:

-

A high IC₅₀ (>30-50 µM) against the non-cancerous HEK293 line suggests low general cytotoxicity.

-

A low IC₅₀ (<10 µM) against one or more cancer cell lines, especially when coupled with a high IC₅₀ against HEK293, indicates selective anticancer potential and warrants further investigation.

Part 2: Hypothesis-Driven Screening

Based on the cytotoxicity profile and the known pharmacology of the dibenzofuran class, we proceed to two parallel, targeted screens. These assays will only be conducted at non-toxic concentrations determined from the MTT assay.

Path A: Anti-Inflammatory Potential

Expertise & Rationale Inflammation is a key pathological driver in numerous diseases. The ability of a novel compound to modulate inflammatory responses is a highly valuable therapeutic attribute.[11] We will investigate the compound's ability to suppress the inflammatory response in macrophages, which are central players in inflammation.[12] The assay will use bacterial lipopolysaccharide (LPS) to induce an inflammatory cascade via the Toll-like receptor 4 (TLR4) pathway, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α through the activation of the NF-κB transcription factor.[11] Measuring the inhibition of these outputs provides a direct assessment of the compound's anti-inflammatory activity.

Figure 3: Decision-making tree based on integrated outcomes from the initial screening cascade.

This decision matrix provides a logical pathway forward:

-

Profile 1: A compound exhibiting selective cytotoxicity is a strong candidate for an anticancer drug development program. The immediate next steps would be to elucidate its mechanism of cell death (e.g., apoptosis vs. necrosis) and expand testing to a broader panel of cancer cell lines.

-

Profiles 2 & 3: A compound that is non-toxic but shows potent activity in either the anti-inflammatory or antimicrobial assays is a clear lead in those respective therapeutic areas. Follow-up studies should focus on confirming the mechanism (e.g., probing the NF-κB pathway for anti-inflammatory hits) or defining the spectrum of activity (e.g., testing against more microbial species for antimicrobial hits).

-

Profiles 4 & 5: If the compound is either broadly toxic or completely inactive, it should be de-prioritized for therapeutic development. This is a critical "fail-fast" outcome that saves significant resources.

Conclusion

This technical guide outlines a robust, multi-tiered strategy for the initial biological characterization of this compound. By logically progressing from broad cytotoxicity profiling to hypothesis-driven functional assays, this approach maximizes the generation of meaningful data while conserving resources. The integration of cytotoxicity, anti-inflammatory, and antimicrobial screens provides a comprehensive first look at the compound's potential, enabling a clear, evidence-based decision on its future in a drug discovery pipeline.

References

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. scienceopen.com [scienceopen.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. international-biopharma.com [international-biopharma.com]

- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. kosheeka.com [kosheeka.com]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. opentrons.com [opentrons.com]

- 10. mdpi.com [mdpi.com]

- 11. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In silico modeling of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine interactions

An In-Depth Technical Guide to the In Silico Modeling of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. This compound, a heterocyclic compound with the molecular formula C12H13NO[1][2], represents such a scaffold of interest. Its rigid, fused ring system combined with a primary amine group suggests the potential for specific and potent interactions with biological macromolecules. The parent dibenzofuran structure is known to be a component in some biologically active compounds and can be found in natural sources like coal tar[3]. While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural features warrant a thorough investigation of its potential as a modulator of protein function.

This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with a representative protein target. As the specific target is unknown, we will use a hypothetical yet common drug target class, a protein kinase, to illustrate the workflow. This approach is widely applicable to any protein target once identified. The methodologies detailed herein—molecular docking, molecular dynamics simulations, and pharmacophore modeling—are foundational techniques in computational drug discovery. They allow for the prediction and analysis of ligand-protein interactions at an atomic level, providing invaluable insights to guide further experimental validation.

This guide is structured to provide not just a series of protocols, but a logical and scientifically grounded narrative that explains the "why" behind each step. By following these self-validating systems, researchers can build a robust computational model to understand the potential therapeutic applications of this compound and its derivatives.

Molecular Docking: Unveiling the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target[4]. It is an indispensable tool in structure-based drug design for virtual screening and lead optimization[5]. The process involves sampling a vast number of conformations of the ligand within the binding site of the protein and scoring them based on a function that approximates the binding affinity.

Experimental Protocol: Molecular Docking of this compound

Objective: To predict the binding mode and estimate the binding affinity of this compound within the active site of a hypothetical protein kinase.

Methodology:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB)[4]. For this example, we will assume a PDB entry of a well-characterized protein kinase.

-

Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

-

Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

-

Assign partial charges to each atom using a force field such as AMBER or CHARMM. This step is crucial for accurately calculating electrostatic interactions.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound. This can be done using a molecule builder or by converting its 2D structure.

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define the binding site on the protein. This is typically done by specifying a grid box that encompasses the active site where a known inhibitor binds or a predicted binding pocket.

-

The grid pre-calculates the potential energy of interaction for different atom types at each grid point, which significantly speeds up the docking calculation.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

-

The program will systematically search for the optimal binding pose of the ligand within the defined grid box by exploring its translational, rotational, and conformational degrees of freedom.

-

A scoring function is used to rank the generated poses. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation energy.

-

-

Result Analysis:

-

Analyze the top-ranked docking poses. The pose with the lowest binding energy is generally considered the most likely binding mode.

-

Visualize the ligand-protein interactions, identifying key hydrogen bonds, hydrophobic interactions, and salt bridges.

-

Calculate the Root Mean Square Deviation (RMSD) between the top poses to assess the convergence of the docking algorithm.

-

Caption: Molecular Docking Workflow

Data Presentation: Hypothetical Docking Results

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A strong predicted binding affinity. |

| RMSD of Top Pose (Å) | 1.2 | Good convergence of the docking algorithm. |

| Interacting Residues | Glu91, Val23, Leu135, Phe148 | Key residues involved in binding. |

| Hydrogen Bonds | Amine with Glu91 (backbone) | A critical polar interaction for anchoring the ligand. |

| Hydrophobic Interactions | Furan ring with Phe148 | Important for stabilizing the complex. |

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time[6]. MD simulations solve Newton's equations of motion for all atoms in the system, providing insights into the stability of the binding pose, the role of solvent, and the flexibility of the protein and ligand.

Experimental Protocol: MD Simulation of the this compound-Protein Complex

Objective: To evaluate the stability of the docked pose of this compound in a simulated physiological environment.

Methodology:

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

Select a force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes between the solute, solvent, and ions.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble). Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

-

Switch to a constant pressure (NPT) ensemble to allow the density of the system to equilibrate. The position restraints on the protein and ligand are gradually released.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (e.g., 100 ns) without any restraints. The trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

Interaction Energy: Calculate the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein.

-

Caption: Molecular Dynamics Simulation Workflow

Data Presentation: Hypothetical MD Simulation Analysis

| Analysis Metric | Result | Interpretation |

| Protein RMSD (Å) | Stable at 2.1 Å after 20 ns | The protein structure is stable throughout the simulation. |

| Ligand RMSD (Å) | Stable at 1.5 Å relative to the protein binding site | The ligand remains stably bound in the predicted pose. |

| Key Hydrogen Bond Occupancy | Amine-Glu91: 85% | The critical hydrogen bond is maintained for a majority of the simulation time. |

| Average Interaction Energy (kcal/mol) | -45.3 | Favorable and stable interactions between the ligand and protein. |

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity[7][8][9]. A pharmacophore model can be used for virtual screening to identify novel scaffolds that fit the model or to guide lead optimization.

Experimental Protocol: Pharmacophore Model Generation

Objective: To generate a 3D pharmacophore model based on the interaction of this compound with its target protein.

Methodology:

-

Model Generation:

-

Use the stable binding pose of this compound from the MD simulation as the input.

-

Identify the key interaction features between the ligand and the protein. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

Abstract these features into a 3D model with defined locations and radii.

-

-

Model Validation:

-

Validate the pharmacophore model by screening it against a database of known active and inactive compounds (decoys). A good model should be able to enrich the active compounds over the inactive ones.

-

-

Database Screening (Optional):

-

Use the validated pharmacophore model as a 3D query to screen large compound libraries for molecules that match the pharmacophore features.

-

The identified hits can then be subjected to molecular docking and further experimental testing.

-

Caption: Pharmacophore Modeling Workflow

Data Presentation: Hypothetical Pharmacophore Features

| Feature Type | Location (relative to ligand) | Corresponding Ligand Moiety | Interacting Protein Residue |

| Hydrogen Bond Donor | Amine group | -NH2 | Glu91 |

| Hydrophobic | Tetrahydrofuran ring | Fused aliphatic ring | Val23, Leu135 |

| Aromatic | Benzene ring | Fused aromatic ring | Phe148 |

Conclusion

The integrated in silico approach detailed in this guide provides a powerful and cost-effective strategy for elucidating the potential molecular interactions of this compound. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a comprehensive understanding of how this compound may interact with a given protein target. The insights gained from these computational studies, from predicting the binding mode to assessing the stability of the complex and identifying key chemical features, are crucial for guiding medicinal chemistry efforts and prioritizing compounds for experimental validation. While the specific biological target of this compound remains to be identified, the methodologies presented here provide a robust and adaptable framework for its future investigation in the context of drug discovery and development.

References

- Pharmacophore modeling in drug design. PubMed.

- Applications and Limitations of Pharmacophore Modeling – Protac. Drug Discovery Pro.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current St

- What is pharmacophore modeling and its applications?.

- Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.

- Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube.

- Molecular dynamics simulation of protein-ligand complex?.

- MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. PMC - NIH.

- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.

- Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. PMC - NIH.

- In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC - NIH.

- Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI.

- This compound. Echemi.

- Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.

- In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein.

- Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. PubMed.

- This compound. CAS 174187-07-6 | SCBT.

- This compound. 湖南华腾制药有限公司_官网.

- Dibenzofuran. C12H8O | CID 568 - PubChem - NIH.

- 4,5,6,7-Tetrahydro-1-benzofuran-7-amine. C8H11NO | CID 12099067 - PubChem.